molecular formula C22H23FN4O5S2 B11213358 4-(N,N-diethylsulfamoyl)-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

4-(N,N-diethylsulfamoyl)-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B11213358
M. Wt: 506.6 g/mol
InChI Key: RLYWMIZJSHJHSS-UHFFFAOYSA-N
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Description

4-(DIETHYLSULFAMOYL)-N-[2-(4-FLUOROPHENYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]BENZAMIDE is a complex organic compound that features a unique combination of functional groups, including a sulfonamide, a fluorophenyl group, and a thienopyrazole moiety

Preparation Methods

The synthesis of 4-(DIETHYLSULFAMOYL)-N-[2-(4-FLUOROPHENYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]BENZAMIDE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the thienopyrazole core: This can be achieved through cyclization reactions involving thiophene and pyrazole precursors.

    Introduction of the fluorophenyl group: This step often involves electrophilic aromatic substitution or cross-coupling reactions.

    Attachment of the sulfonamide group: This can be done using sulfonyl chlorides in the presence of a base.

    Final coupling to form the benzamide: This step may involve amide bond formation using coupling reagents like EDCI or DCC.

Industrial production methods would likely optimize these steps for higher yields and purity, possibly involving continuous flow chemistry or other scalable techniques.

Chemical Reactions Analysis

4-(DIETHYLSULFAMOYL)-N-[2-(4-FLUOROPHENYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The thienopyrazole moiety can be oxidized under strong oxidizing conditions.

    Reduction: The sulfonamide group can be reduced to a sulfinamide or thiol under specific conditions.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

    Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.

Common reagents for these reactions include oxidizing agents like KMnO4, reducing agents like LiAlH4, and coupling reagents like Pd catalysts.

Scientific Research Applications

4-(DIETHYLSULFAMOYL)-N-[2-(4-FLUOROPHENYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure and functional groups.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biological Studies: The compound can be used to study enzyme interactions and other biological processes.

Mechanism of Action

The mechanism of action of 4-(DIETHYLSULFAMOYL)-N-[2-(4-FLUOROPHENYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]BENZAMIDE involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the thienopyrazole moiety can participate in π-π stacking interactions. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar compounds to 4-(DIETHYLSULFAMOYL)-N-[2-(4-FLUOROPHENYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]BENZAMIDE include:

    4-(DIETHYLSULFAMOYL)-N-[2-(4-CHLOROPHENYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]BENZAMIDE: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    4-(DIETHYLSULFAMOYL)-N-[2-(4-METHOXYPHENYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]BENZAMIDE: Similar structure but with a methoxyphenyl group.

The uniqueness of 4-(DIETHYLSULFAMOYL)-N-[2-(4-FLUOROPHENYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]BENZAMIDE lies in its specific combination of functional groups, which can result in distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C22H23FN4O5S2

Molecular Weight

506.6 g/mol

IUPAC Name

4-(diethylsulfamoyl)-N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

InChI

InChI=1S/C22H23FN4O5S2/c1-3-26(4-2)34(31,32)18-11-5-15(6-12-18)22(28)24-21-19-13-33(29,30)14-20(19)25-27(21)17-9-7-16(23)8-10-17/h5-12H,3-4,13-14H2,1-2H3,(H,24,28)

InChI Key

RLYWMIZJSHJHSS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)F

Origin of Product

United States

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